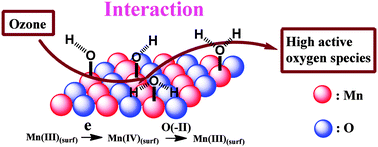An α-MnO2 nanotube used as a novel catalyst in ozonation: performance and the mechanism
New Journal of Chemistry Pub Date: 2014-02-12 DOI: 10.1039/C3NJ01523H
Abstract
As a common monocomponent metal oxide, an α-MnO2 nanotube was synthesized by a simple hydrothermal method and developed as an ozonation catalyst for the first time. α-MnO2 nanotubes revealed excellent catalytic activity and stability for degradation of phenol in water. The strong interaction between ozone and α-MnO2 in water was observed and confirmed as a critical step of catalysis. The IR analysis and the influence of phosphate showed that the surface hydroxyl groups and chemisorbed water acted as the active sites in promoting active oxygen species, while Lewis acid sites were confirmed as reactive centers for catalytic ozonation in the aqueous phase. The ˙OH, O2˙−, *O2 and *O were not mainly involved in the catalytic ozonation of phenol based on the corresponding experimental results. According to the X-ray photoelectron spectroscopy (XPS) results, in the presence of α-MnO2, electrons from the surface Mn(III) were responsible for the catalysis and the oxidation of lattice oxygen enhanced the reversion of Mn(IV) to Mn(III). The balance between Mn(III)/Mn(IV) and O(–II)/O(0) was the primary factor for the catalytic performance of α-MnO2.


Recommended Literature
- [1] Hydroboration reactions using transition metal borane and borate complexes: an overview
- [2] Structural design of graphene for use in electrochemical energy storage devices†
- [3] Contents list
- [4] A Ni(i)Fe(ii) analogue of the Ni-L state of the active site of the [NiFe] hydrogenases†
- [5] Curvature induced hierarchical wrinkling patterns in soft bilayers
- [6] Radiofrequency atomization and excitation with a hot graphite cup electrode for trace element determination by atomic emission spectrometry
- [7] Oxalate promoted iron dissolution of hematite via proton coupled electron transfer†
- [8] High-throughput quantitative top-down proteomics
- [9] Density functional theory-based investigation of HCN and NH3 formation mechanisms during phenylalanine pyrolysis†
- [10] Role of the support on the performance and stability of Pt-based catalysts for furfural–acetone adduct hydrodeoxygenation†

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 475-83-2
-
CAS no.: 3485-62-9
-
4-Tert-Butyl-2,6-dinitrophenol
CAS no.: 4097-49-8
-
CAS no.: 111-58-0
-
CAS no.: 348-52-7
-
2-Fluoro-5-nitrobenzotrifluoride
CAS no.: 400-74-8
-
CAS no.: 487-68-3









